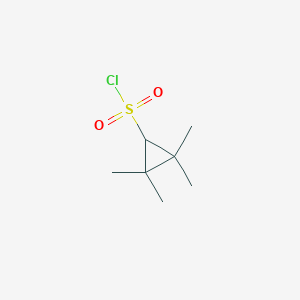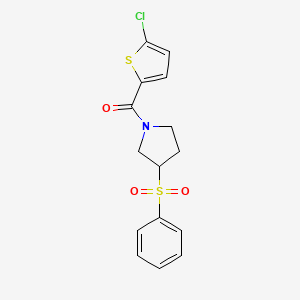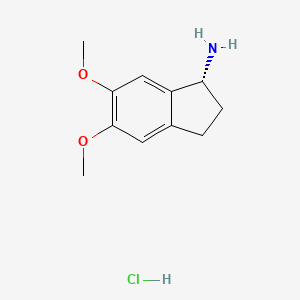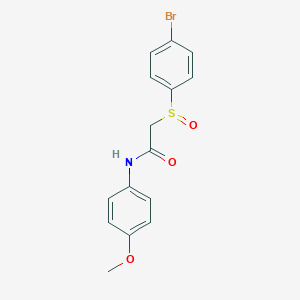
2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives involves multiple steps, including alkylation, nitration, and the utilization of reagents like potassium salts for substituting products in good yields. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the intricate procedures involved, highlighting the conditions that lead to high yields through steps like alkylation and nitration (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, reveals significant insights. For instance, the dihedral angles between different molecular fragments and the formation of intermolecular hydrogen bonds and C—H⋯π contacts are crucial for understanding the compound's spatial arrangement (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The reactivity of acetamide derivatives with various reagents illustrates the versatility of these compounds in chemical synthesis. For instance, the catalytic hydrogenation process for converting N-(3-nitro-4-methoxyphenyl)acetamide into its amino derivative highlights the importance of catalysts like Pd / C in enhancing reaction selectivity and yield (Zhang Qun-feng, 2008).
Physical Properties Analysis
The crystal structure and physical interactions within similar compounds provide valuable information on their physical properties. The arrangement of molecules in crystals, influenced by hydrogen bonding and π interactions, is essential for understanding the compound's stability and behavior under various conditions (I. Guzei et al., 2010).
Chemical Properties Analysis
Acetamide derivatives exhibit a wide range of chemical behaviors, including reactivity towards nitro and acetamido groups. The chemical shift variations observed in NMR studies of these compounds are indicative of the interactions between functional groups and their impact on the compound's overall chemical properties (Supaluk Prachayasittikul et al., 1991).
科学的研究の応用
Synthesis and Pharmacological Assessment
A study explored the synthesis of derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups contributed to their activity (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic Hydrogenation in Synthesis
Another study focused on the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes (Zhang, 2008).
Thermal Degradation Study
Research on 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) and its derivatives investigated thermal degradation in gas chromatography, contributing to understanding their stability under analysis conditions (Dowling et al., 2017).
Structural Analysis
A study on the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide contributed to the knowledge of molecular interactions and crystal formations, useful in materials science (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
N-Acetylcarbamate Potassium Salts
Research on p-methoxybenzyl N-acetylcarbamate potassium salt, related to acetamide derivatives, was conducted for potential use in synthesizing natural and pharmaceutical products (Sakai et al., 2022).
Dopamine and Norepinephrine Transporter Modulation
A study on 2-[(Diphenylmethyl) sulfinyl]acetamide (modafinil) investigated its role in modulating dopamine and norepinephrine transporters, contributing to neuropsychiatric disorder treatments (Madras et al., 2006).
特性
IUPAC Name |
2-(4-bromophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGKZMYOCAHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)
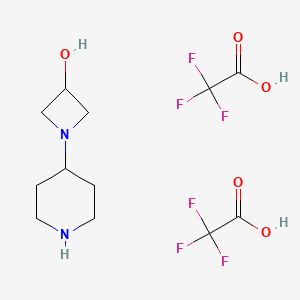
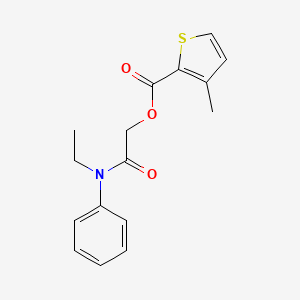
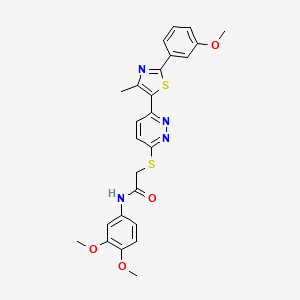
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
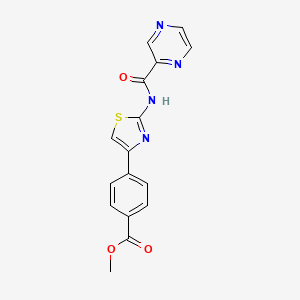
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)
